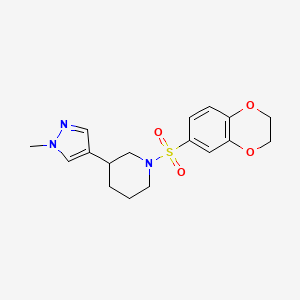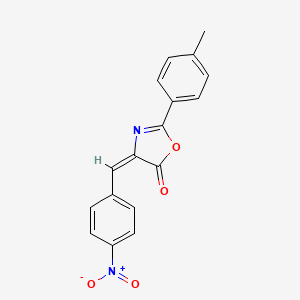
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine, also known as DB844, is a small molecule compound that has shown promising results in scientific research as a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine is not fully understood, but it is thought to involve the inhibition of enzymes involved in the metabolism of the parasite or pathogen. In the case of Leishmania donovani, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine has been shown to inhibit the activity of trypanothione reductase, an enzyme that is essential for the parasite's survival. In the case of Mycobacterium tuberculosis, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine has been shown to inhibit the activity of InhA, an enzyme involved in the synthesis of mycolic acids, which are essential for the bacterium's cell wall.
Biochemical and Physiological Effects:
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine has been shown to have a number of biochemical and physiological effects. In addition to its anti-parasitic and anti-bacterial activity, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine has been shown to inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine is that it has shown activity against a number of different pathogens and parasites, making it a potentially useful therapeutic agent for a range of diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use as a therapeutic agent.
Zukünftige Richtungen
Future research on 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine could focus on elucidating its mechanism of action, which would allow for the development of more effective therapeutic strategies. Additionally, further studies could investigate the potential use of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine in the treatment of other diseases, such as inflammatory diseases and cancer. Finally, research could focus on developing new derivatives of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine with improved activity and pharmacological properties.
Synthesemethoden
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine can be synthesized using a multi-step process that involves the reaction of 1-methylpyrazol-4-ylamine and 1,3-dichloropropane to form 1-(1-methylpyrazol-4-yl)-3-chloropropane. This compound is then reacted with sodium sulfite and sodium hydroxide to form 1-(1-methylpyrazol-4-yl)-3-sulfonate propane. The final step involves the reaction of 1-(1-methylpyrazol-4-yl)-3-sulfonate propane with 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride to form 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-parasitic activity against Leishmania donovani, a protozoan parasite that causes visceral leishmaniasis. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine has also been studied for its potential use in the treatment of tuberculosis, as it has shown activity against Mycobacterium tuberculosis. Additionally, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-19-11-14(10-18-19)13-3-2-6-20(12-13)25(21,22)15-4-5-16-17(9-15)24-8-7-23-16/h4-5,9-11,13H,2-3,6-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCYBXJHOOFSQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Lithium;2-[2-(thiolan-2-ylmethylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2644213.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2644214.png)
![1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine;dihydrochloride](/img/structure/B2644215.png)

![N-(4-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2644221.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2644223.png)


![2-[(3-Fluorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2644231.png)
![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2644232.png)